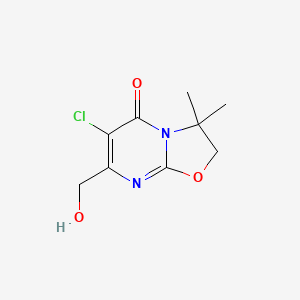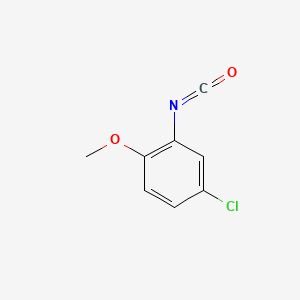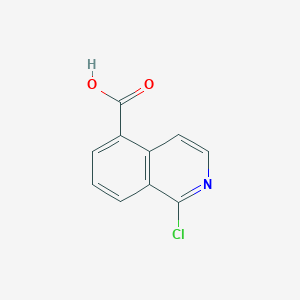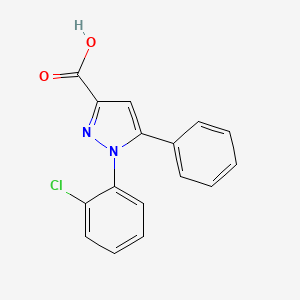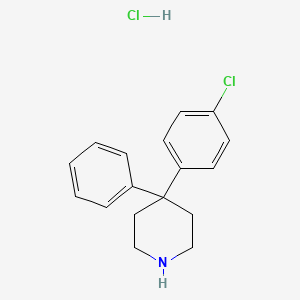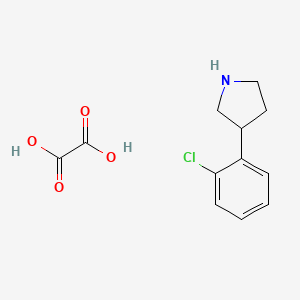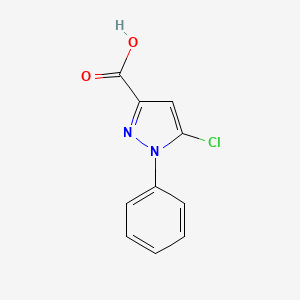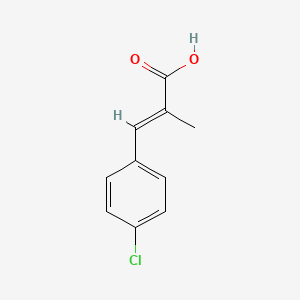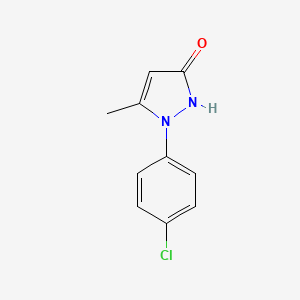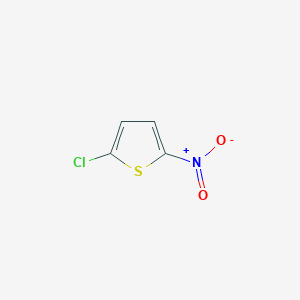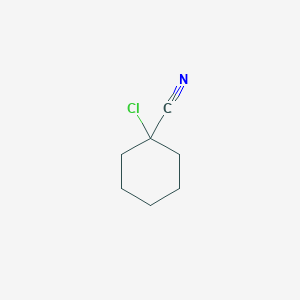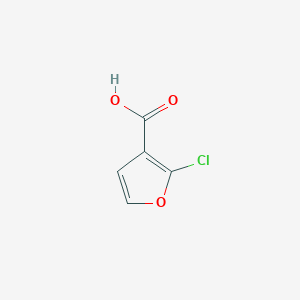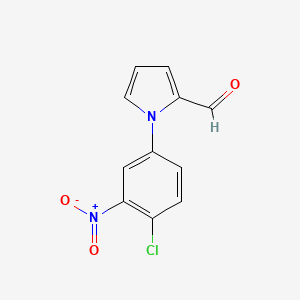
1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
The compound “1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has a 4-chloro-3-nitrophenyl group, which is a phenyl group substituted with a chlorine atom and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar aromatic pyrrole ring and a 4-chloro-3-nitrophenyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyrrole ring and the 4-chloro-3-nitrophenyl group could make it participate in various organic reactions .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of β-lactams and dihydrochromenoazet-2(1H)-ones, demonstrating the utility of carbaldehydes in organic synthesis and pharmaceutical research (Bertha et al., 1998).
- Research on molecular rearrangements of triazoles, highlighting the relevance of carbaldehyde isomers in synthetic chemistry (L'abbé et al., 1990).
Green Chemistry and Eco-Friendly Synthesis
- Development of catalyst-free and solvent-free synthesis methods for arylamino-pyrrol-2(5H)-ones, showing advancements in green chemistry (Niknam & Mojikhalifeh, 2014).
- Investigations into intramolecular hydrogen bonding effects in pyrrole derivatives, contributing to the understanding of molecular conformations in organic chemistry (Afonin et al., 2009).
Crystallography and Molecular Structure
- X-ray crystallography studies of pyrazole derivatives, offering insights into molecular geometry and interactions in solid-state chemistry (Xu & Shi, 2011).
- Research on regioselectivity in reactions of polyfunctionalised pyrroles, contributing to understanding of selective reactions in synthetic chemistry (Zaytsev et al., 2005).
Applications in Material Science
- Studies on the synthesis of new soluble conducting polymers, illustrating the potential use of pyrrole derivatives in electronic and material science applications (Variş et al., 2006).
- Research on conformationally switchable tetrapyrrole receptors, demonstrating applications in sensor technology and molecular recognition (Deliomeroglu et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-10-4-3-8(6-11(10)14(16)17)13-5-1-2-9(13)7-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGGDONNNYDCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



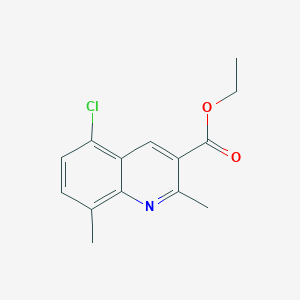
![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)
